molecular formula C31H64O3 B054222 1,2-O-Ditetradecyl-rac-glycerol CAS No. 36314-51-9

1,2-O-Ditetradecyl-rac-glycerol

Cat. No.: B054222
CAS No.: 36314-51-9
M. Wt: 484.8 g/mol
InChI Key: IAJHLVPJJCPWLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-O-Ditetradecyl-rac-glycerol is an organic compound with the molecular formula C31H64O3. It consists of a propanol backbone with two tetradecoxy groups attached at the 2 and 3 positions. This compound is typically used for research purposes and is not intended for human or veterinary use.

Mechanism of Action

Target of Action

The primary target of 2,3-Di(tetradecoxy)propan-1-ol is the retina , specifically the photoreceptors and retinal pigment epithelial cells . This compound is used in the formulation of cationic lipids for efficient gene delivery to the retina .

Mode of Action

2,3-Di(tetradecoxy)propan-1-ol is used in the formulation of lipoplexes, which are complexes of cationic lipids and DNA . These lipoplexes interact with their targets (retinal cells) and deliver the DNA into these cells . The DNA is protected from enzymatic digestion by the lipoplexes .

Biochemical Pathways

It is known that the compound plays a role in the process of gene delivery, which can influence various biochemical pathways depending on the specific genes being delivered .

Pharmacokinetics

It is known that the lipoplexes formulated with this compound have a hydrodynamic diameter of 200 nm and are positively charged . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability.

Result of Action

The primary result of the action of 2,3-Di(tetradecoxy)propan-1-ol is the efficient delivery of genes to the retina . This results in the transfection of retinal cells, including photoreceptors and retinal pigment epithelial cells . The specific molecular and cellular effects would depend on the genes being delivered.

Action Environment

The action of 2,3-Di(tetradecoxy)propan-1-ol can be influenced by various environmental factors. For instance, the efficiency of gene delivery can be affected by the physiological environment of the retina . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 1,2-O-Ditetradecyl-rac-glycerol are not well-documented. it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2-O-Ditetradecyl-rac-glycerol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The tetradecoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require specific catalysts and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce different alcohols.

Scientific Research Applications

1,2-O-Ditetradecyl-rac-glycerol has several applications in scientific research, including:

    Nanotechnology: Used in the synthesis of nanomaterials and as a surfactant in nanoparticle preparation.

    Drug Delivery Systems: Employed in the formulation of drug delivery systems due to its amphiphilic nature.

    Surface Coatings: Utilized in the development of surface coatings for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    2,3-Di(tetradecyloxy)propan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.

    2,3-Di(dodecyloxy)propan-1-ol: Similar structure but with shorter alkyl chains.

    2,3-Di(octadecyloxy)propan-1-ol: Similar structure but with longer alkyl chains.

Uniqueness

1,2-O-Ditetradecyl-rac-glycerol is unique due to its specific alkyl chain length and the presence of two tetradecoxy groups, which confer distinct physical and chemical properties. These properties make it particularly useful in applications requiring specific amphiphilic characteristics.

Properties

IUPAC Name

2,3-di(tetradecoxy)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H64O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-30-31(29-32)34-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32H,3-30H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJHLVPJJCPWLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H64O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00935368
Record name 2,3-Bis(tetradecyloxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00935368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1561-55-3
Record name 1,2-Di-O-tetradecylglycerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1561-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Ditetradecylglycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001561553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Bis(tetradecyloxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00935368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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C=CCOCC(COCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC
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Synthesis routes and methods II

Procedure details

1,2-Dimyristyloxy-3-allyloxypropane 1 (15.0 g, 28.6 mmol) was dissolved in ethanol (250 ml). Trifluoroacetic acid (20 ml) was added, followed by tetrakis(triphenylphosphine)palladium(0) (4.5 g, 3.9 mmol). The flask was wrapped in tin foil and flushed with nitrogen to reduce exposure to light and air, then left to stir at 80° C. overnight. The ethanol was removed on the rotary evaporator. TLC (100% CHCl3, developed in Molybdate) indicated that most of the starting material had reacted to form product. This resulting product was further purified by flash column chromatography (100% DCM) to yield 11.5 g (83.1%) 1,2-dimyristyloxypropan-3-ol 2.
Name
1,2-Dimyristyloxy-3-allyloxypropane
Quantity
15 g
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250 mL
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20 mL
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4.5 g
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